(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride
CAS No.: 1193388-39-4
Cat. No.: VC8216247
Molecular Formula: C9H20Cl2N2
Molecular Weight: 227.17 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1193388-39-4 |
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Molecular Formula | C9H20Cl2N2 |
Molecular Weight | 227.17 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;;/h7-9H,2-6,10H2,1H3;2*1H |
Standard InChI Key | JYVBDRUVNDRLHM-UHFFFAOYSA-N |
SMILES | CN1C2CCC1CC(C2)CN.Cl.Cl |
Canonical SMILES | CN1C2CCC1CC(C2)CN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Structural and Computational Data
Solubility and Stability
The dihydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for bioavailability in drug formulations . Storage recommendations specify keeping the compound sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition .
Synthesis and Analytical Characterization
Precautionary Measure | Guideline |
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Personal Protection | Gloves, eye protection |
Handling | Use in well-ventilated areas |
Storage | 2–8°C, dry environment |
First Aid | Flush eyes/skin with water |
Applications in Drug Development
Lead Optimization
The dihydrochloride salt is likely a candidate for further derivatization to enhance:
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Blood-Brain Barrier Permeability: Modifications to the methanamine group could improve CNS penetration.
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Receptor Selectivity: Substituents on the bicyclic core may fine-tune affinity for specific neurotransmitter systems .
Formulation Strategies
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Salt Selection: Hydrochloride salts are preferred for oral formulations due to improved dissolution profiles.
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Prodrug Approaches: Esterification of the amine group could enhance bioavailability .
Future Research Directions
Stereochemical Resolution
Defining the configuration at positions 3 and 8 is critical, as enantiomers often exhibit divergent pharmacological profiles .
In Vivo Pharmacokinetics
Priority studies should address:
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Absorption/Distribution: Radiolabeled tracer studies to quantify tissue penetration.
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Metabolic Stability: Cytochrome P450 interaction assays.
Target Deconvolution
High-throughput screening against neurotransmitter receptors and transporters will clarify mechanisms of action .
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